molecular formula C22H23ClN4O B10797953 3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797953
M. Wt: 394.9 g/mol
InChI Key: BDWPPKIAXRRNII-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[311]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazolo-pyrazine core

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C22H23ClN4O/c1-22(2)16-6-3-14(18(22)11-16)9-10-28-20-13-24-12-19-25-26-21(27(19)20)15-4-7-17(23)8-5-15/h3-5,7-8,12-13,16,18H,6,9-11H2,1-2H3

InChI Key

BDWPPKIAXRRNII-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CCOC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyrazine core, followed by the introduction of the chlorophenyl and bicyclic moieties. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine lies in its combination of a triazolo-pyrazine core with a bicyclic moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

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